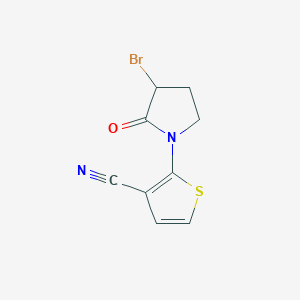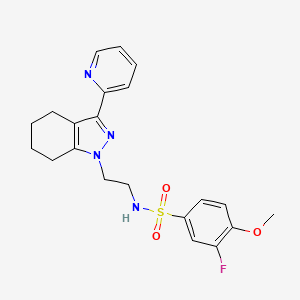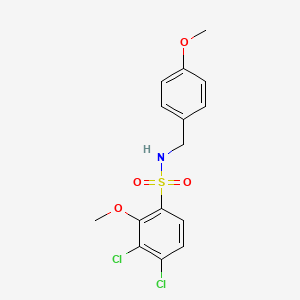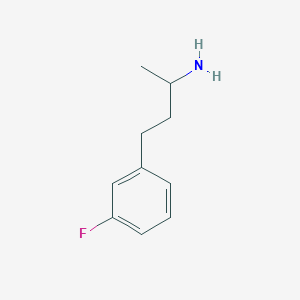
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code of the molecule is 1S/C9H7BrN2OS/c10-7-1-3-12 (8 (7)13)9-6 (5-11)2-4-14-9/h2,4,7H,1,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a melting point of 80-81°C . The predicted boiling point is approximately 503.3°C at 760 mmHg . The predicted density is approximately 1.8 g/cm3 , and the predicted refractive index is n20D 1.67 .Aplicaciones Científicas De Investigación
Catalytic and Surface Interaction Studies
Research highlights the significance of thiophene derivatives like 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile in catalytic processes and surface interactions. Caldwell and Land (1997) detailed the interaction of thiophene with palladium surfaces, indicating its role in catalytic reactions and surface chemistry, particularly in decomposing via a C4H4 intermediate species (Caldwell & Land, 1997). Additionally, Jüntgen (1986) emphasized the use of carbon, potentially involved in thiophene structures, as a catalyst support in gas-solid reactions, highlighting its role in catalytic processes (Jüntgen, 1986).
Medicinal Chemistry and Drug Design
The compound's relevance in medicinal chemistry is underscored by its pyrrolidine component. Li Petri et al. (2021) reviewed bioactive molecules characterized by the pyrrolidine ring, underlining the significance of this structure in the development of compounds for human disease treatment, including the exploration of pharmacophore space and stereochemistry contribution (Li Petri et al., 2021).
Synthesis and Applications of Thiophene Derivatives
Xuan (2020) discussed the synthesis of thiophene derivatives, highlighting their wide-ranging applications, including their role in medicinal chemistry, organic materials, agrochemicals, flavors, and dyes. The review emphasizes the significance of thiophene derivatives in various fields and their value as intermediates in organic synthesis (Xuan, 2020). Drehsen and Engel (1983) also reviewed thiophene structure-activity relationships, further substantiating the compound's importance in the creation of therapeutically valuable molecular structures (Drehsen & Engel, 1983).
Environmental Applications
Thiophene structures have been explored for environmental applications. Alharbi (2022) and Al-Saidi and Khan (2022) discussed organic compounds, including thiophene derivatives, as chemosensors for detecting various metal ions, highlighting their potential in environmental monitoring and protection (Alharbi, 2022), (Al-Saidi & Khan, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-7-1-3-12(8(7)13)9-6(5-11)2-4-14-9/h2,4,7H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIWFOGDKWMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466473.png)
![N-[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2466474.png)
![3-cyclopentyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2466475.png)
![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)


![N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2466483.png)


![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)

![1-(2-chloro-6-fluorobenzyl)-3'-phenyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2466490.png)
![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)